N-(5-Chloro-2,4-dimethoxyphenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide
説明
特性
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O3/c1-16-7-8-18(12-17(16)2)21-9-10-25(30-29-21)31-11-5-6-19(15-31)26(32)28-22-13-20(27)23(33-3)14-24(22)34-4/h7-10,12-14,19H,5-6,11,15H2,1-4H3,(H,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZWZGSJRILNIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC(=C(C=C4OC)OC)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Core Structure and Functional Group Variations
The compound’s pyridazine core distinguishes it from analogs with pyridine or pyrazole backbones. For example:
Substituent Effects on Physicochemical Properties
Molecular Weight and Structural Complexity
Note: Molecular weights for the target and compounds are estimated based on structural similarity to known analogs.
Pharmacological Implications
- Pyridazine vs. Pyridine/Pyrazole : The pyridazine core’s electron-deficient nature may enhance binding to ATP-binding pockets or kinases compared to pyridine/pyrazole analogs .
- Halogen Interactions: The target’s chloro-substituted aryl group mirrors SR-144528’s dichlorophenyl moiety, which is critical for cannabinoid receptor antagonism .
準備方法
Pyridazine Ring Formation
The pyridazine scaffold is typically synthesized via cyclocondensation of 1,4-diketones with hydrazines. For regioselective substitution:
- Step 1 : React 3,4-dimethylacetophenone with glyoxal to form 1,4-diketone intermediate.
- Step 2 : Cyclize with hydrazine hydrate under acidic conditions (HCl, 80°C, 6 h) to yield 6-(3,4-dimethylphenyl)pyridazin-3-amine.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 78–85% | |
| Purity (HPLC) | >95% |
Functionalization of Pyridazine
To introduce the amine group at position 3:
- Method : Nitration followed by reduction (Fe/HCl) or direct amination via Buchwald-Hartwig coupling.
- Optimal Conditions : Pd(OAc)₂/Xantphos catalyst, Cs₂CO₃ base, 100°C, 12 h.
Synthesis of N-(5-Chloro-2,4-dimethoxyphenyl)piperidine-3-carboxamide
Piperidine-3-carboxylic Acid Activation
Amide Coupling
React the activated ester with 5-chloro-2,4-dimethoxyaniline:
- Conditions : DMF, DIEA, RT, 24 h.
- Yield : 82%.
Final Coupling: Pyridazine-Piperidine Linkage
Nucleophilic Aromatic Substitution
- Step 1 : Deprotect the Boc group (TFA/DCM, 2 h).
- Step 2 : React the free amine with 3-chloro-6-(3,4-dimethylphenyl)pyridazine under Pd catalysis:
| Component | Quantity | Conditions | Yield |
|---|---|---|---|
| 3-Chloro-pyridazine | 1.2 eq | Pd₂(dba)₃, Xantphos | 75% |
| Piperidine-amide | 1 eq | KOtBu, toluene, 110°C, 8 h |
Purification and Characterization
- Chromatography : Silica gel (EtOAc/hexane, 3:7).
- Spectroscopy :
Alternative Synthetic Routes
- Route A : Direct coupling of preformed pyridazine and piperidine fragments via Mitsunobu reaction (lower yield: 62%).
- Route B : One-pot assembly using Ugi-4CR (limited regiocontrol).
Challenges and Optimization
- Regioselectivity : Pd/Xantphos systems minimize byproducts during pyridazine amination.
- Amine Protection : Boc groups prevent side reactions during coupling.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
A methodological approach involves:
- Reagent selection : Use phosphorus oxychloride for cyclization steps and dimethylformamide (DMF) as a solvent for refluxing, as demonstrated in analogous pyridazine syntheses .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate intermediates, ensuring >95% purity .
- Yield optimization : Adjust reaction times (e.g., 12–24 hours for amide coupling) and monitor progress via TLC .
Q. How should researchers characterize the compound’s molecular structure?
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substituent positions, particularly the chloro-dimethoxyphenyl and dimethylphenyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., CHClNO) with an error margin <2 ppm .
- X-ray crystallography : Resolve 3D conformation if single crystals are obtainable, as done for structurally similar piperidine-carboxamides .
Q. What in vitro assays are suitable for preliminary biological screening?
- Kinase inhibition assays : Test against target kinases (e.g., PI3K or MAPK) using fluorescence polarization or ADP-Glo™ kits .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
Advanced Research Questions
Q. How can researchers resolve contradictory activity data across biological assays?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
- Impurity analysis : Perform HPLC-MS to rule out byproducts (e.g., dechlorinated derivatives) that may interfere with results .
- Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding affinity if fluorescence assays yield discrepancies) .
Q. What strategies enhance target selectivity in structural analogs?
- Substituent modulation : Replace the 3,4-dimethylphenyl group with electron-withdrawing groups (e.g., -CF) to reduce off-target interactions, as seen in triazolopyridazine derivatives .
- Scaffold hopping : Integrate a thiadiazole ring (as in ) to alter steric and electronic profiles while retaining piperidine-carboxamide pharmacophores .
Q. How can computational modeling guide SAR studies?
- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding poses against target proteins (e.g., dopamine D receptor) based on the compound’s 3D structure .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .
Q. What methods validate the compound’s metabolic stability?
- Microsomal incubation : Use human liver microsomes (HLMs) with NADPH cofactor, quantifying parent compound degradation via LC-MS/MS over 60 minutes .
- CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in synthesis?
Q. What statistical approaches are recommended for dose-response studies?
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC values with 95% confidence intervals .
- Bootstrap resampling : Assess robustness of IC estimates by generating 10,000 synthetic datasets .
Advanced Structural and Functional Insights
Q. How can cryo-EM or crystallography elucidate binding mechanisms?
- Co-crystallization : Soak the compound into protein crystals (e.g., kinase domains) at 10–20 mM concentrations and resolve structures at ≤2.5 Å resolution .
- Cryo-EM grids : Use graphene oxide supports to improve particle distribution for low-abundance targets .
Q. What in silico tools predict toxicity and ADMET profiles?
- ADMET Predictor™ : Estimate permeability (e.g., Caco-2 P) and hERG inhibition risks .
- ProTox-II : Predict organ toxicity (e.g., hepatotoxicity) based on structural alerts .
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